N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide
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Overview
Description
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features two indole rings connected via a carboxamide linkage, with a methoxyethyl substituent on one of the indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Formation of Carboxamide Linkage: The carboxamide linkage can be formed through a coupling reaction between an indole carboxylic acid and an amine derivative of another indole. This reaction often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Methoxyethyl Substitution: The methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale coupling and alkylation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with active site residues. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-6-yl)-1H-indole-5-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(2-methoxyethyl)-1H-indole-5-carboxamide: Contains only one indole ring, which may result in different biological properties.
N-(1H-indol-6-yl)-1H-indole-5-carboxylic acid: The carboxylic acid group instead of the carboxamide may lead to different reactivity and biological interactions.
Uniqueness
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to its dual indole structure, carboxamide linkage, and methoxyethyl substituent. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-12-16(3-5-19(15)23)20(24)22-17-4-2-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |
InChI Key |
HTSXVWIEXPENKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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